molecular formula C9H9ClN2S B181804 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine CAS No. 83548-58-7

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine

Cat. No.: B181804
CAS No.: 83548-58-7
M. Wt: 212.7 g/mol
InChI Key: HDOQGBZKVBVNLU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5,6-trimethylthiophene-3-carboxylic acid with phosphorus oxychloride (POCl3) and ammonium chloride (NH4Cl) to form the desired thienopyrimidine ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Mechanism of Action

The mechanism of action of 4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects . For instance, it can bind to receptor tyrosine kinases, stabilizing the formation of active dimers and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,6-Trimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-2,5-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-2,6-dimethylthieno[2,3-d]pyrimidine

Uniqueness

4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the three methyl groups at the 2, 5, and 6 positions contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-4-5(2)13-9-7(4)8(10)11-6(3)12-9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOQGBZKVBVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366129
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83548-58-7
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine
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